2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran
Description
Historical Perspectives on Hydroxyl Protection Strategies in Multistep Organic Synthesis
The concept of protecting functional groups has a long history, evolving from early, often harsh methods to the sophisticated and highly selective strategies used today. nih.gov The hydroxyl group, being ubiquitous in natural products and a versatile synthetic handle, has always been a central focus of these efforts. uwindsor.caresearchgate.nethighfine.com Early strategies were often limited, and the conditions required to remove the protecting group could compromise other sensitive parts of the molecule. researchgate.net
The development of protecting groups that could be introduced and removed under mild and specific conditions revolutionized organic synthesis. This led to the concept of "orthogonal protection," where multiple different protecting groups can be present in a single molecule and removed selectively without affecting the others. wikipedia.org This strategic approach is indispensable in the synthesis of complex targets like peptides, oligosaccharides, and polyketide natural products. wikipedia.orgresearchgate.net The evolution of protecting group chemistry, chronicled in seminal works like Greene's "Protective Groups in Organic Synthesis," highlights a continuous search for greater efficiency, selectivity, and compatibility with a wide range of reaction conditions. uwindsor.ca
The Tetrahydropyranyl (THP) Ether: A Seminal Protecting Group for Alcohols
Among the arsenal (B13267) of hydroxyl-protecting groups, the tetrahydropyranyl (THP) ether holds a significant place. uwindsor.canih.gov Introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis, the THP group forms a stable acetal (B89532). total-synthesis.comyoutube.comyoutube.com This strategy effectively masks the acidic proton and nucleophilicity of the alcohol. masterorganicchemistry.comyoutube.com
Key Features of the THP Protecting Group:
Ease of Introduction: The formation of THP ethers is typically straightforward, often requiring only a catalytic amount of acid like p-toluenesulfonic acid (PTSA) or pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.comacs.org
Stability: THP ethers are robust and stable under a wide variety of non-acidic conditions, including exposure to organometallic reagents (e.g., Grignard reagents), hydrides, strong bases, and many oxidizing and reducing agents. nih.govorganic-chemistry.orgrsc.org
Mild Removal: Deprotection is readily achieved under mild acidic conditions, such as treatment with acetic acid in an aqueous solvent mixture or using PPTS in an alcohol solvent. nih.govtotal-synthesis.com This lability in the presence of acid is the key to its utility as a temporary protecting group. youtube.com
Drawback: A notable disadvantage of the THP group is that its introduction to a chiral alcohol creates a new stereocenter at the anomeric carbon of the pyran ring, resulting in a mixture of diastereomers. This can complicate purification and spectral analysis (e.g., NMR). organic-chemistry.orgrsc.org
The table below summarizes common conditions for the protection and deprotection of alcohols as THP ethers.
| Transformation | Typical Reagents and Conditions | Primary Function |
| Protection | 3,4-Dihydro-2H-pyran (DHP), cat. PTSA or PPTS, in CH₂Cl₂ | To convert the reactive -OH group into a stable acetal. |
| Deprotection | Acetic acid/THF/H₂O; PTSA in H₂O; PPTS in ethanol | To hydrolyze the acetal and regenerate the alcohol. |
| Deprotection | Iodine in Methanol | A mild method for selective cleavage of the THP ether. tandfonline.com |
| Deprotection | LiCl, H₂O in DMSO at 90 °C | A mild, neutral method for removing the THP group. acs.orgacs.org |
Significance of Alkynols as Versatile Building Blocks in Chemical Synthesis
Alkynols, which are molecules containing both an alcohol and an alkyne functional group, are exceptionally versatile building blocks in organic synthesis. mdpi.comnih.gov The alkyne moiety, with its triple bond, serves as a reactive handle for a multitude of transformations, enabling the construction of complex carbon skeletons. frontiersin.orgmdpi.com
Alkynes are precursors to a wide range of other functional groups and participate in numerous powerful bond-forming reactions:
Cross-Coupling Reactions: Terminal alkynes are key partners in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org Internal alkynes also participate in various coupling processes.
Click Chemistry: The azide-alkyne Huisgen cycloaddition, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry." interchim.frwikipedia.orgorganic-chemistry.org This reaction is highly efficient and specific, forming a stable triazole linkage, and is widely used in bioconjugation and materials science. interchim.fr
Cyclization and Annulation Reactions: Alkynols are excellent substrates for metal-catalyzed cyclization reactions, particularly with gold catalysts, to form a variety of heterocyclic structures like furans and pyrans. mdpi.comnih.govnih.gov They can also be used in annulation strategies to build complex polycyclic systems. frontiersin.org
Functional Group Interconversion: The triple bond can be partially or fully reduced to form alkenes (with specific stereochemistry) or alkanes, or it can be hydrated to form ketones, providing access to a diverse array of molecular structures. libretexts.org
The table below highlights some of the key transformations involving alkynes.
| Reaction Type | Description | Typical Application |
| Sonogashira Coupling | Pd-catalyzed reaction of a terminal alkyne with an aryl/vinyl halide. | C(sp)-C(sp²) bond formation. libretexts.orgwikipedia.org |
| Click Chemistry (CuAAC) | Copper(I)-catalyzed reaction of an alkyne with an azide (B81097). | Formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org |
| Gold-Catalyzed Cyclization | Intramolecular reaction of an alkynol to form heterocycles. | Synthesis of furans, pyrans, and other cyclic ethers. mdpi.comnih.gov |
| Partial Reduction | Hydrogenation using specific catalysts (e.g., Lindlar's catalyst) | Stereoselective synthesis of (Z)-alkenes. |
Contextualizing 2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran within Advanced Synthetic Research
The compound This compound is a quintessential example of a bifunctional synthetic building block designed for multi-step synthesis. Its structure consists of a twelve-carbon chain containing an internal alkyne at the 5-position and a primary alcohol at the 1-position, which is protected as a THP ether.
This specific arrangement allows for a clear synthetic strategy:
Protection: The primary alcohol (5-dodecyn-1-ol) is protected with a THP group to prevent its interference in subsequent reactions. This step is crucial because the acidic proton of the alcohol would be incompatible with many organometallic or strongly basic reagents used to modify the alkyne.
Alkyne Manipulation: With the alcohol safely masked, the internal alkyne is available for a range of chemical transformations. It can undergo reactions such as hydroboration, osmylation, or be a component in a larger molecular fragment that is later subjected to metal-catalyzed reactions. The long alkyl chain also makes it a suitable fragment for the synthesis of natural products like lipids or polyketides.
Deprotection: Once the desired modifications involving the alkyne are complete, the THP group can be selectively removed under mild acidic conditions to reveal the primary alcohol. This newly liberated hydroxyl group can then be used for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion into a leaving group for a substitution reaction.
In essence, This compound serves as a stable, pre-packaged synthon that allows chemists to introduce a C12 alkynyl fragment into a molecule, with the latent functionality of a primary alcohol that can be revealed at a later, strategic point in the synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C17H30O2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-dodec-5-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-6,9-16H2,1H3 |
InChI Key |
JNIQIHMOAYSBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCCCOC1CCCCO1 |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 2 5 Dodecyn 1 Yloxy Tetrahydro 2h Pyran
Chemistry of the Tetrahydropyranyl Ether Moiety
The THP ether linkage in 2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran is an acetal (B89532), which defines its characteristic reactivity, particularly its lability under acidic conditions and stability under basic and other conditions. total-synthesis.com
Acid-Catalyzed Deprotection Mechanisms and Conditions
The cleavage of the THP ether to regenerate the parent alcohol, 5-dodecyn-1-ol (B13692152), is most commonly achieved through acid catalysis. youtube.com The mechanism involves protonation of the ether oxygen of the tetrahydropyran (B127337) ring, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. total-synthesis.comyoutube.com This process can be effected under various conditions.
Hydrolytic cleavage of THP ethers is a standard deprotection method. A common reagent system for this transformation is a mixture of acetic acid and water, often with a co-solvent like tetrahydrofuran (B95107) (THF) to ensure solubility. thieme-connect.denih.gov For instance, a mixture of acetic acid, THF, and water (e.g., in a 4:2:1 ratio) at elevated temperatures (around 45 °C) can effectively cleave the THP ether. nih.gov The reaction proceeds via the general acid-catalyzed mechanism to yield 5-dodecyn-1-ol and 5-hydroxypentanal. wikipedia.org
Table 1: Conditions for Hydrolytic Cleavage of THP Ethers
| Reagent System | Solvent | Temperature | Reference |
|---|---|---|---|
| Acetic Acid/Water | Tetrahydrofuran | 45 °C | thieme-connect.denih.gov |
| p-Toluenesulfonic acid | Water | Not specified | wikipedia.org |
Alcoholysis provides a non-aqueous method for the deprotection of THP ethers. This is particularly useful when the substrate is sensitive to water. thieme-connect.de Pyridinium (B92312) p-toluenesulfonate (PPTS) is a mild acidic catalyst often used for this purpose in an alcohol solvent, such as ethanol. nih.govwikipedia.org The reaction proceeds through a transacetalization mechanism where the alcohol solvent acts as a nucleophile, trapping the carbocation intermediate. researchgate.net This method is generally milder than aqueous acid conditions. total-synthesis.com
Table 2: Conditions for Alcoholysis of THP Ethers
| Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 45-55 °C | thieme-connect.denih.gov |
An alternative to acid-catalyzed deprotection is oxidative cleavage. A method utilizing N-Bromosuccinimide (NBS) in the presence of β-cyclodextrin in water has been developed for the oxidative deprotection of THP ethers. organic-chemistry.orgresearchgate.netthieme-connect.comthieme-connect.com This user-friendly and environmentally benign procedure allows for the conversion of THP ethers to their corresponding carbonyl compounds at room temperature in high yields. organic-chemistry.org In the context of this compound, this would lead to the formation of the corresponding aldehyde.
Stability Profiles under Diverse Reaction Conditions
A key advantage of the THP protecting group is its stability under a wide variety of non-acidic reaction conditions, making it a valuable tool in multi-step organic synthesis. thieme-connect.deorganic-chemistry.org
Basic Conditions: THP ethers are stable to strongly basic conditions, such as those used for ester hydrolysis (e.g., treatment with sodium hydroxide). thieme-connect.deorganic-chemistry.org They are also resilient to reagents like triethylamine, pyridine (B92270), and potassium tert-butoxide. rsc.org
Organometallic Reagents: The THP ether linkage is generally stable to common organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi), provided the temperature is kept low (typically below 0 °C). thieme-connect.deorganic-chemistry.org This allows for transformations on other parts of the molecule in the presence of a THP-protected alcohol.
Oxidative Conditions: THP ethers are stable to many oxidizing agents. For example, they are resistant to oxidation with chromium trioxide in pyridine (Collins reagent) and other common oxidants. organic-chemistry.org However, as mentioned, specific reagents like NBS can be used for oxidative deprotection. organic-chemistry.org
Reductive Conditions: The THP group is stable to a variety of reducing agents. It withstands catalytic hydrogenation (e.g., H₂/Pd), although cleavage can sometimes occur if the catalyst is acidic. researchgate.net It is also stable to hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). thieme-connect.deorganic-chemistry.org A regioselective reductive cleavage of the endocyclic C-O bond of the THP ether can be achieved using borane-tetrahydrofuran (B86392) complex, yielding a 5-(alkyloxy)pentanol, which represents a deprotection method that differs from the standard acidic hydrolysis. acs.org
Table 3: Stability of THP Ethers under Various Conditions
| Condition Type | Reagent Examples | Stability | References |
|---|---|---|---|
| Basic | NaOH, LDA, t-BuOK | Stable | thieme-connect.deorganic-chemistry.orgrsc.org |
| Organometallic | RMgX, RLi | Stable (at low temp.) | thieme-connect.deorganic-chemistry.org |
| Oxidative | CrO₃/Pyridine | Stable | organic-chemistry.org |
Diastereoselectivity and Stereochemical Control in THP Ether Formation and Reactions
The formation of a THP ether from an alcohol and dihydropyran introduces a new stereocenter at the C2 position of the tetrahydropyran ring. organic-chemistry.orgtotal-synthesis.com If the alcohol, in this case, 5-dodecyn-1-ol, is achiral, the product, this compound, will be a racemic mixture of two enantiomers. If the alcohol is already chiral, the reaction will produce a mixture of diastereomers. thieme-connect.deorganic-chemistry.orgtotal-synthesis.com This can complicate purification and characterization due to the presence of multiple stereoisomers. thieme-connect.de
While the formation of diastereomers can be a drawback, there are instances where the stereochemistry of the THP group can be used to influence the outcome of subsequent reactions. The bulky THP group can direct the approach of reagents, leading to diastereoselective transformations at other centers in the molecule. total-synthesis.com The stereochemical outcome of reactions involving the THP ether itself, such as its formation, can sometimes be controlled through the choice of catalyst and reaction conditions.
Reactions of the Alkyne Functional Group
The internal alkyne of this compound is a hub of chemical reactivity, amenable to a variety of transformations that allow for the construction of more complex molecular architectures. These reactions include transition metal-catalyzed coupling reactions, hydrogenation and selective reduction, as well as nucleophilic and electrophilic additions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds at the alkyne moiety.
While the classical Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, variations and related methodologies can be applied to internal alkynes, although this is less common. chemistrysteps.comwikipedia.org The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org
Though less reactive than their terminal counterparts, internal alkynes can participate in Sonogashira-type couplings under specific conditions. For a molecule like this compound, such a reaction would involve coupling with an aryl or heteroaryl halide to introduce an aromatic or heteroaromatic substituent onto one of the alkyne carbons. The reaction conditions would need to be carefully optimized to achieve the desired transformation.
Table 1: Representative Conditions for Sonogashira-Type Coupling of Internal Alkynes
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 |
| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Dioxane | 80-100 |
| [PdCl₂(A-Phos)₂] | CuI | K₂CO₃ | Toluene | 100 |
This table presents generalized conditions for Sonogashira-type reactions involving internal alkynes and is intended to be illustrative.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile "click" reaction that forms a 1,2,3-triazole ring from an alkyne and an azide (B81097). bioclone.net While the most common variant of this reaction utilizes terminal alkynes, internal alkynes can also participate, though generally at slower rates. acs.orgmdpi.comnih.gov This reaction has found widespread application in bioconjugation, drug discovery, and materials science due to its high yield, selectivity, and tolerance of a wide range of functional groups. nih.govinterchim.frwikipedia.org
For this compound, a CuAAC reaction would involve reacting it with an organic azide in the presence of a copper(I) catalyst to yield a tri-substituted triazole. The reaction is typically carried out in a variety of solvents, including aqueous mixtures, making it suitable for biological applications. jenabioscience.com
Table 2: Typical Conditions for CuAAC with Alkynes
| Copper Source | Reducing Agent (for Cu(II)) | Ligand | Solvent | Temperature (°C) |
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | H₂O/t-BuOH | 25 |
| CuI | None | TBTA | CH₃CN | 25-50 |
| [Cu(CH₃CN)₄]PF₆ | None | None | Dichloromethane (B109758) | 25 |
This table provides representative conditions for CuAAC reactions and is for illustrative purposes. acs.orginterchim.frjenabioscience.com
Gold(I) catalysts have emerged as powerful tools for the activation of alkynes towards a variety of nucleophilic attacks, leading to cyclizations and rearrangements. scispace.com These reactions are often characterized by their high efficiency and selectivity under mild conditions. nih.gov For a substrate like this compound, if an appropriate nucleophile is present elsewhere in the molecule or added to the reaction mixture, gold(I) catalysis could facilitate intramolecular cyclization or intermolecular addition. mdpi.commonash.edu
For instance, if the dodecynyl chain were to contain a suitably positioned hydroxyl or amino group, gold-catalyzed intramolecular cyclization could lead to the formation of cyclic ethers or amines. The THP ether itself is generally stable under these conditions.
Table 3: Illustrative Gold(I) Catalysts for Alkyne Cyclization
| Gold(I) Precatalyst | Activator/Co-catalyst | Solvent | Temperature (°C) |
| AuCl(PPh₃) | AgOTf | Dichloromethane | 25 |
| IPrAuCl | AgSbF₆ | Toluene | 25-80 |
| (Ph₃P)AuCl | AgNTf₂ | Acetonitrile (B52724) | 25 |
This table shows examples of gold(I) catalytic systems used for alkyne activation and is for illustrative purposes. scispace.comnih.gov
Hydrogenation and Selective Reduction to Alkenes (Z/E) and Alkanes
The alkyne functional group in this compound can be fully or partially reduced to yield the corresponding alkane or alkene, respectively. The stereochemical outcome of the alkene product (Z or E) can often be controlled by the choice of reagents and reaction conditions.
Complete hydrogenation of the alkyne to an alkane, 2-(dodecyloxy)tetrahydro-2H-pyran, can be achieved using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). umn.edulibretexts.org
Selective reduction to the cis (Z)-alkene, (Z)-2-(5-dodecen-1-yloxy)tetrahydro-2H-pyran, is commonly accomplished using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or other poisoned palladium catalysts. This reaction proceeds via syn-addition of hydrogen across the triple bond. rsc.org
Conversely, selective reduction to the trans (E)-alkene, (E)-2-(5-dodecen-1-yloxy)tetrahydro-2H-pyran, can be achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849). wisc.eduresearchgate.net This reaction proceeds through a radical anion intermediate.
Table 4: Conditions for Hydrogenation and Selective Reduction of Internal Alkynes
| Desired Product | Catalyst/Reagent | Solvent | Stereochemistry |
| Alkane | H₂, Pd/C or PtO₂ | Ethanol, Ethyl acetate | N/A |
| (Z)-Alkene | H₂, Lindlar's Catalyst | Hexane, Ethanol | Syn-addition |
| (E)-Alkene | Na or Li, NH₃(l) | Liquid Ammonia | Anti-addition |
This table summarizes common methods for the reduction of internal alkynes and is for illustrative purposes. umn.edulibretexts.orgrsc.orgwisc.eduresearchgate.net
Nucleophilic and Electrophilic Additions to the Carbon-Carbon Triple Bond
The electron-rich triple bond of this compound is susceptible to attack by both electrophiles and, under certain conditions, nucleophiles.
Electrophilic Additions:
Alkynes undergo electrophilic addition reactions, though they are generally less reactive than alkenes. libretexts.orgmsu.edubrainkart.com The reaction of an internal alkyne like this compound with electrophiles such as hydrogen halides (HX) or halogens (X₂) would lead to the formation of vinyl halides or dihaloalkenes, respectively. chemistrysteps.comic.ac.uk For an unsymmetrical internal alkyne, the regioselectivity of the addition can be influenced by the electronic and steric nature of the substituents on either side of the triple bond. In the case of this compound, the electronic differences between the butyl group and the THP-oxy-pentyl group are not substantial, so a mixture of regioisomers may be expected. Hydration of the alkyne, typically catalyzed by mercury salts in aqueous acid, would yield a ketone after tautomerization of the initially formed enol. libretexts.orglibretexts.org
Table 5: Examples of Electrophilic Addition to Internal Alkynes
| Reagent | Product Type | Catalyst/Conditions |
| HBr | Vinyl Bromide | Acetic Acid |
| Br₂ | Dibromoalkene | CCl₄ |
| H₂O, H₂SO₄ | Ketone | HgSO₄ |
This table provides examples of electrophilic addition reactions for internal alkynes and is for illustrative purposes. chemistrysteps.comlibretexts.orgic.ac.uklibretexts.org
Nucleophilic Additions:
Nucleophilic addition to unactivated alkynes is less common than electrophilic addition because of the high electron density of the triple bond. libretexts.orgquora.com However, such reactions can occur, particularly with strong nucleophiles or when the alkyne is activated by conjugation with an electron-withdrawing group. For this compound, which is an unactivated alkyne, nucleophilic addition would likely require harsh conditions or specific catalytic activation. msu.eduresearchgate.netnih.govacs.org For instance, the addition of an alcohol under basic conditions can lead to the formation of a vinyl ether.
Multicomponent Reactions (MCRs) Incorporating Alkynes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. The alkyne functionality in this compound serves as a key reactive handle for its participation in various MCRs.
Isocyanide-Based Multicomponent Reactions
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are renowned for their ability to rapidly generate molecular diversity. wikipedia.orgmdpi.comorganic-chemistry.org The participation of this compound in these reactions would primarily involve the alkyne moiety, either directly or after conversion to a more reactive intermediate.
The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, typically yields α-acyloxy amides. organic-chemistry.orgwikipedia.org While the alkyne in the target molecule is not a direct participant, its presence offers opportunities for post-MCR modifications. For instance, the THP-protected alcohol could be deprotected and oxidized to an aldehyde, which could then undergo a Passerini reaction. The resulting product would retain the dodecynyl chain for subsequent transformations like click chemistry or cross-coupling reactions.
The Ugi reaction , a four-component condensation of a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide, produces α-acylamino amides. wikipedia.orgmdpi.comnih.gov Similar to the Passerini reaction, the alkyne functionality of this compound would likely be preserved during the reaction, allowing for further functionalization of the Ugi product. It is also conceivable that with appropriate catalysts, the alkyne could be involved in subsequent intramolecular cyclizations with the newly formed amide functionalities.
| Reaction Name | Components | Typical Product | Potential Role of this compound |
| Passerini Reaction | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxy Amide | The alkyne serves as a handle for post-reaction modifications. |
| Ugi Reaction | Carbonyl, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | The alkyne is retained for subsequent functionalization of the product. |
Tandem and Cascade Transformations
Tandem and cascade reactions, which involve a sequence of intramolecular or intermolecular transformations in a single pot, offer an elegant and efficient pathway to complex molecular architectures. nih.gov The bifunctional nature of this compound, containing both an alkyne and a protected alcohol, makes it an ideal substrate for such processes.
A plausible cascade sequence could be initiated by the deprotection of the THP ether to reveal the primary alcohol. This alcohol could then undergo an intramolecular reaction with the alkyne, potentially triggered by a metal catalyst or acidic conditions, to form cyclic ethers. For instance, a Prins-type cyclization could be envisaged, where the alcohol adds to the activated alkyne. researchgate.net
Furthermore, the alkyne itself can participate in a variety of cascade reactions. For example, a sequence involving an initial hydro- or carbometalation of the alkyne, followed by an intramolecular cyclization with a tethered nucleophile (potentially derived from the deprotected alcohol), could lead to the formation of functionalized heterocyclic systems. The long dodecyl chain could also influence the regioselectivity of these cyclizations due to steric effects.
| Transformation Type | Initiating Step | Potential Outcome |
| Intramolecular Cyclization | THP Deprotection | Formation of cyclic ethers |
| Metal-Catalyzed Cascade | Alkyne Activation | Synthesis of functionalized heterocycles |
Chemo- and Regioselective Transformations of the Alkyne and Ether Linkage
The presence of two distinct functional groups in this compound—the alkyne and the THP ether—raises questions of chemo- and regioselectivity in its reactions.
The alkyne moiety is susceptible to a wide range of transformations. Regioselective additions to the triple bond are a key consideration. For instance, in hydration or hydrohalogenation reactions, the regioselectivity (Markovnikov vs. anti-Markovnikov) will be influenced by the reaction conditions and the electronic nature of the rest of the molecule. The steric bulk of the THP-ether and the long alkyl chain may also play a role in directing the approach of reagents.
The THP ether linkage , being an acetal, is generally stable under basic and neutral conditions but is labile to acid. organic-chemistry.orgnih.govyoutube.com This differential stability allows for the selective deprotection of the alcohol in the presence of the alkyne. This orthogonality is crucial for synthetic strategies where the alcohol needs to be revealed for subsequent reactions without affecting the alkyne. Conversely, many reactions targeting the alkyne, such as Sonogashira coupling or click chemistry, can be performed under conditions that leave the THP ether intact.
| Functional Group | Reactive Towards | Conditions for Selective Reaction |
| Alkyne | Electrophiles, Nucleophiles, Radical species | Neutral or basic conditions to preserve the THP ether. |
| THP Ether | Acids | Acidic conditions for deprotection, leaving the alkyne untouched. |
Strategic Applications in Advanced Organic Synthesis and Materials Science
2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two key functional groups. The tetrahydropyranyl (THP) group is a commonly employed protecting group for alcohols due to its ease of installation and removal, as well as its stability under a wide range of non-acidic reaction conditions. total-synthesis.comorganic-chemistry.org This stability allows for chemical transformations to be carried out selectively at the terminal alkyne position without affecting the protected alcohol.
The terminal alkyne moiety is a versatile functional group that can participate in a multitude of carbon-carbon bond-forming reactions. These include, but are not limited to, Sonogashira coupling, Glaser coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This dual functionality enables the sequential introduction of different molecular fragments, making it a valuable linchpin in multi-step synthetic sequences.
For instance, the alkyne can first be elaborated through a coupling reaction to introduce additional complexity, and then, at a later stage, the THP group can be removed under mild acidic conditions to liberate the hydroxyl group for further functionalization, such as oxidation, esterification, or etherification. total-synthesis.com
Below is a table summarizing the reactivity of the functional groups in this compound:
| Functional Group | Protecting Group | Key Reactions | Stability | Deprotection Conditions |
| Primary Alcohol | Tetrahydropyranyl (THP) ether | Esterification, Etherification, Oxidation (after deprotection) | Stable to bases, organometallics, hydrides, and many oxidizing/reducing agents. | Mild acidic conditions (e.g., PTSA in ethanol, acetic acid in THF/water). total-synthesis.com |
| Terminal Alkyne | None | Sonogashira coupling, Glaser coupling, Click Chemistry (CuAAC), Hydroamination, Hydrosilylation | Generally stable, can be reactive under specific catalytic conditions. | Not applicable. |
Contribution to the Total Synthesis of Complex Natural Products and Analogs
In the realm of total synthesis, building blocks that allow for the controlled and sequential assembly of complex carbon skeletons are of paramount importance. THP-protected alkynols, such as this compound, are frequently utilized in the synthesis of natural products that feature long carbon chains with varied functionalities. researchgate.netresearchgate.net The tetrahydropyran (B127337) (THP) ring itself is a structural motif found in numerous natural products. researchgate.net
The long dodecynyl chain can serve as a key fragment in the backbone of macrolides, polyketides, or other complex lipids. The synthetic strategy often involves coupling the alkyne terminus with another key fragment. After the carbon skeleton is assembled, the THP group can be removed to reveal the hydroxyl group at a late stage in the synthesis, which might be crucial for the molecule's biological activity or for a final cyclization step.
While a specific total synthesis employing the exact molecule this compound is not prominently documented, the strategy of using analogous THP-protected long-chain alkynols is a well-established practice. For example, in the synthesis of marine natural products, fragments with similar structural motifs are common.
The following table illustrates the strategic use of THP-protected alkynols in the synthesis of natural product classes:
| Natural Product Class | Role of the THP-Protected Alkynol Fragment | Example of a Key Reaction |
| Macrolides | Forms a segment of the macrocyclic carbon backbone. | Alkyne coupling (e.g., Sonogashira) to link key fragments. |
| Polyketides | Serves as a building block for the polyketide chain. | Chain elongation via reactions of the alkyne. |
| Alkaloids | Can be incorporated as a side chain or part of a larger ring system. | Cyclization reactions involving the alkyne or the deprotected alcohol. |
Precursor for the Development of Functional Polymeric Materials
The terminal alkyne group in this compound makes it a suitable monomer for the synthesis of functional polymers. rsc.orgchemrxiv.org Alkyne-containing polymers are of significant interest due to the versatility of the alkyne group for post-polymerization modification. This allows for the synthesis of a single polymer backbone that can then be functionalized with a variety of molecules, leading to materials with tailored properties.
One common approach is to first polymerize the alkyne-containing monomer. The THP-protected alcohol can be maintained during polymerization to prevent side reactions. After the polymer is formed, the THP groups can be removed to yield a polymer with pendant hydroxyl groups. Alternatively, and more commonly, the THP group protects the alcohol while the alkyne is used for polymerization or for "clicking" the monomer onto a polymer backbone. Subsequently, the deprotected alcohol can be used to tune the polymer's properties, such as solubility or for attaching other functional moieties.
A powerful application of the alkyne functionality is in thiol-yne "click" chemistry, which can be used for both polymerization and for cross-linking polymer chains to form robust networks. rsc.org This is particularly useful in the fabrication of biomedical materials and for 3D printing applications. rsc.org
The table below outlines the potential of this compound in polymer chemistry:
| Polymerization Strategy | Role of this compound | Potential Application of Resulting Polymer |
| Chain-growth polymerization of the alkyne | Monomer providing a hydrocarbon backbone with pendant THP-protected ether groups. | Specialty polymers with tunable properties after deprotection. |
| "Click" chemistry (e.g., CuAAC) | Monomer with a terminal alkyne for step-growth polymerization with a diazide monomer. | Functional materials, coatings, and resins. |
| Post-polymerization modification | Side-chain functionalization of a pre-existing polymer via the alkyne group. | Development of functional surfaces and biocompatible materials. |
Design and Synthesis of Advanced Probes and Linkers for Chemical Biology Research
Chemical biology often requires molecular tools to probe biological systems. Terminal alkynes are invaluable in this context due to their bioorthogonal reactivity in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. ljmu.ac.uknih.gov These "click" reactions allow for the selective labeling of biomolecules in complex biological environments.
After deprotection of the THP group, 5-dodecyn-1-ol (B13692152) can be incorporated into larger molecules to serve as a reporter or a linker. The long twelve-carbon chain provides a hydrophobic spacer, which can be useful for probes designed to interact with cell membranes or hydrophobic pockets in proteins. The terminal alkyne then serves as a handle for attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, via a click reaction. This enables the visualization or isolation of the target biomolecule. unimi.it
The synthesis of such probes would involve the initial incorporation of the THP-protected dodecynol moiety into the probe's core structure, followed by deprotection and subsequent functionalization of the alcohol if needed, or direct use of the alkyne for bioconjugation.
The following table details the application of alkyne-functionalized molecules in chemical biology:
| Application | Role of the Alkyne Moiety | Example of Use |
| Protein Profiling | Bioorthogonal handle for "click" chemistry. | Labeling and identification of proteins that interact with a small molecule probe. nih.gov |
| Activity-Based Probes | Attachment point for a reporter tag. | Visualizing the location and activity of enzymes in living cells. |
| Drug Delivery | Linker for conjugating a drug to a targeting moiety. | Creating antibody-drug conjugates for targeted cancer therapy. |
Integration into Retrosynthetic Analyses for Target Molecule Construction
Retrosynthetic analysis is a problem-solving technique used by organic chemists to plan the synthesis of complex organic molecules. ias.ac.inyoutube.com The process involves breaking down the target molecule into simpler, commercially available starting materials. The use of protecting groups is a central concept in this strategy, as it allows for the chemoselective transformation of multifunctional molecules.
In a retrosynthetic analysis, a molecule containing a long-chain alkynol, such as 5-dodecyn-1-ol, would be recognized as a key building block. The disconnection would lead to a synthon that can be represented by this compound. This is because a chemist would anticipate the need to protect the hydroxyl group while performing reactions on the alkyne or other parts of the molecule.
The choice of the THP group in the retrosynthetic plan would be guided by its known stability and the mild conditions required for its removal. total-synthesis.com Therefore, this compound serves as a practical and strategic synthetic equivalent for a 5-dodecyn-1-ol synthon in the planning and execution of a complex synthesis.
An illustrative retrosynthetic disconnection is shown in the table below:
| Target Molecule Substructure | Retrosynthetic Disconnection | Key Synthon | Synthetic Equivalent |
| A complex molecule containing a 5-dodecyn-1-ol moiety. | C-O bond of the alcohol. | A primary alcohol with a terminal alkyne. | This compound |
| A molecule with a triazole linkage from a "click" reaction. | The triazole ring. | A terminal alkyne. | This compound (after deprotection of the alcohol if necessary). |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran , NMR provides critical information on the connectivity of the dodecynyl chain and the THP ring, as well as its stereochemistry.
The formation of the THP ether introduces a new stereocenter at the anomeric carbon (C-2 of the pyran ring), leading to a mixture of diastereomers if the original alcohol were chiral. Even with an achiral alcohol like 5-dodecyn-1-ol (B13692152), the protons and carbons of the THP ring and the adjacent methylene (B1212753) group of the alkyl chain become diastereotopic, which can lead to more complex spectra than might be anticipated.
¹H NMR Spectroscopy: The proton NMR spectrum would display characteristic signals for both the THP ring and the dodecynyl chain. The acetal (B89532) proton on the THP ring (H-2) is highly deshielded and would appear as a distinct multiplet around 4.6 ppm. The protons on the carbon adjacent to the ring oxygen (H-6) would resonate at approximately 3.5-3.9 ppm. The protons of the dodecynyl chain attached to the ether oxygen (-O-CH₂-) are also deshielded and would be expected in the 3.4-4.5 ppm range. libretexts.org The internal alkyne does not have acetylenic protons, but the methylene groups adjacent to the triple bond would show characteristic shifts around 2.1-2.2 ppm.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetal H (THP ring, H-2) | ~4.6 | Multiplet |
| THP Ring (H-6) | ~3.5 - 3.9 | Multiplet |
| Dodecynyl Chain (-O-CH₂) | ~3.4 - 4.5 | Multiplet |
| THP Ring (-CH₂-) | ~1.5 - 1.8 | Multiplet |
| Dodecynyl Chain (-CH₂-C≡) | ~2.1 - 2.2 | Multiplet |
| Dodecynyl Chain (-CH₂-) | ~1.2 - 1.6 | Multiplet |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The anomeric carbon of the THP ring is the most downfield signal for the saturated portion of the molecule, appearing around 98-100 ppm. Carbons adjacent to the ether oxygen also exhibit characteristic downfield shifts. The sp-hybridized carbons of the internal alkyne typically resonate in the 70-90 ppm range. oregonstate.edu
Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Acetal C (THP ring, C-2) | ~98 - 100 |
| Dodecynyl Chain (-O-CH₂) | ~65 - 70 |
| THP Ring (C-6) | ~62 - 64 |
| Alkyne Carbons (-C≡C-) | ~70 - 90 |
| THP Ring Carbons | ~19 - 31 |
To definitively assign the signals predicted above and confirm the molecular structure, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). It would be used to trace the connectivity within the THP ring by correlating the H-2 proton with protons on C-3, and so on around the ring. It would also establish the sequence of methylene groups in the dodecynyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting the different fragments of the molecule. For instance, an HMBC correlation would be expected between the protons of the -O-CH₂- group of the dodecynyl chain and the anomeric carbon (C-2) of the THP ring, confirming the ether linkage.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₁₇H₃₀O₂ , the calculated exact mass is 266.2246 u.
The fragmentation pattern in electron ionization (EI) mass spectrometry for THP ethers is well-characterized. A primary and highly diagnostic fragmentation pathway involves the cleavage of the ether bond to generate a stable oxonium ion from the THP ring. acs.org The base peak in the mass spectrum is often observed at m/z 85, corresponding to the tetrahydropyranyl cation. acs.orgnih.gov Other significant fragments would arise from the cleavage of the dodecynyl chain.
Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
|---|---|
| 266.2246 | [M]⁺ (Molecular Ion) |
| 251 | [M - CH₃]⁺ |
| 181 | [M - C₅H₉O]⁺ (Loss of THP ring) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
C-O Stretching: A strong, characteristic C-O stretching band for the ether linkage is expected in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹. libretexts.org
C-H Stretching: Strong absorptions from sp³ C-H stretching in the alkyl chain and THP ring would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
C≡C Stretching: The internal carbon-carbon triple bond stretch would appear as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. pressbooks.publibretexts.org For a symmetrically substituted internal alkyne, this peak can be very weak or absent in the IR spectrum but may be observable in the Raman spectrum.
Predicted Characteristic IR/Raman Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³) | Stretch | 2850 - 2960 | Strong |
| C≡C (internal) | Stretch | 2100 - 2260 | Weak to Medium |
Rotational Spectroscopy for Gas-Phase Structure and Conformational Studies
Rotational spectroscopy, typically conducted in the microwave region, provides highly precise information about the molecular geometry and structure in the gas phase. wikipedia.orglibretexts.org This technique requires a molecule to have a permanent dipole moment to be observable via absorption or emission spectroscopy. This compound possesses a dipole moment due to its ether linkage and is therefore rotationally active.
The analysis of the rotational spectrum would yield the principal moments of inertia, from which highly accurate bond lengths and angles can be derived. fiveable.me However, the conformational flexibility of the long alkyl chain and the puckering of the THP ring would result in a complex spectrum, potentially containing transitions from multiple conformers present in the gas phase. No experimental rotational spectroscopy data for this specific molecule is currently available in the literature.
X-ray Diffraction for Solid-State Molecular Architecture (if applicable to derivatives/intermediates)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This technique requires a well-ordered single crystal. As This compound is likely a liquid or a low-melting solid at room temperature, obtaining suitable crystals for X-ray diffraction would be challenging. libretexts.org
If a crystalline derivative or a synthetic intermediate were prepared, X-ray diffraction could provide precise data on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This would include the exact chair conformation of the THP ring and the orientation of the dodecynyl chain relative to it. Currently, there are no published crystal structures for this compound.
Chiral Analytical Techniques (e.g., Chiral HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
The stereochemical configuration of "this compound" is a critical determinant of its biological activity and physical properties. The molecule possesses at least one chiral center at the C2 position of the tetrahydropyran (B127337) ring, and potentially more depending on any substitutions. Consequently, it can exist as a mixture of enantiomers and diastereomers. The precise determination of the enantiomeric and diastereomeric purity of this compound is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are powerful and widely employed techniques for the separation and quantification of stereoisomers.
Due to the absence of specific published chiral separation methods for "this compound," the following discussion is based on established methodologies for structurally analogous compounds, such as other substituted tetrahydropyrans and long-chain alkoxy-ethers. These examples provide a scientifically grounded framework for developing and validating chiral analytical methods for the target compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a molecule like "this compound," polysaccharide-based and cyclodextrin-based CSPs are likely to be effective.
Polysaccharide-Based Chiral Stationary Phases:
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are renowned for their broad applicability in separating a wide range of chiral compounds. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
For the analysis of "this compound," a normal-phase HPLC method would likely provide good resolution. The non-polar mobile phase, typically a mixture of a hydrocarbon like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, allows for subtle differences in the interaction between the enantiomers and the CSP to be exploited.
Cyclodextrin-Based Chiral Stationary Phases:
Cyclodextrin-based CSPs offer another robust option for the chiral separation of cyclic ethers. These CSPs consist of cyclic oligosaccharides that form inclusion complexes with the analyte. The differing stability of the inclusion complexes formed with each enantiomer leads to their separation. For a molecule with the structural features of "this compound," a β-cyclodextrin or a derivatized γ-cyclodextrin column could be suitable. Reversed-phase or polar organic modes are often employed with these columns.
Below are illustrative data tables outlining potential starting conditions for the chiral HPLC method development for "this compound."
Table 1: Illustrative Chiral HPLC Method Parameters (Polysaccharide-Based CSP)
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel® OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm or Refractive Index (RI) |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the enantiomers, allowing for accurate quantification of enantiomeric excess. |
Table 2: Illustrative Chiral HPLC Method Parameters (Cyclodextrin-Based CSP)
| Parameter | Condition |
| Column | Derivatized β-cyclodextrin bonded to silica gel (e.g., Astec CYCLOBOND I 2000) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) / Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 0.8 mL/min |
| Temperature | 30°C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 5 µL |
| Expected Outcome | Good resolution of enantiomers, suitable for purity assessment in aqueous or polar solvent matrices. |
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral Gas Chromatography (GC) is an excellent alternative for enantiomeric and diastereomeric purity assessment, often providing high resolution and sensitivity. The separation in chiral GC is achieved using a capillary column coated with a chiral stationary phase.
Cyclodextrin-Based Chiral Stationary Phases for GC:
Derivatized cyclodextrins are the most common and effective CSPs for capillary GC. These CSPs can separate a wide array of chiral compounds, including ethers and alcohols. For "this compound," a derivatized β- or γ-cyclodextrin stationary phase would be a logical starting point for method development. The choice of the specific cyclodextrin (B1172386) derivative will depend on the precise interactions required to achieve separation.
The optimization of a chiral GC method involves careful control of the temperature program, carrier gas flow rate, and injection parameters to achieve the best possible separation of the stereoisomers.
Table 3: Illustrative Chiral GC Method Parameters
| Parameter | Condition |
| Column | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin in a polysiloxane stationary phase (e.g., Rt-βDEXsm) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 100°C (hold 1 min), then ramp to 220°C at 5°C/min, hold for 10 min |
| Detector | Flame Ionization Detector (FID) at 250°C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Expected Outcome | High-resolution separation of all present stereoisomers, enabling the determination of both enantiomeric and diastereomeric ratios. |
Diastereomeric Purity Assessment:
In cases where "this compound" is synthesized in a manner that can produce diastereomers (e.g., if there are other chiral centers in the molecule), both chiral HPLC and GC can be employed to assess diastereomeric purity. Diastereomers have different physical properties and are generally easier to separate than enantiomers. Therefore, it is often possible to separate diastereomers on a standard achiral column. However, a chiral column will be necessary to separate the enantiomers of each diastereomer. A successful chiral separation method will resolve all stereoisomers present in the sample, providing a complete stereochemical profile of the compound.
Computational and Theoretical Investigations of 2 5 Dodecyn 1 Yloxy Tetrahydro 2h Pyran
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. For 2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran, DFT calculations would elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack.
Key reactivity descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more readily polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized around the electron-rich regions, namely the alkyne (C≡C) triple bond and the ether oxygen atom. The LUMO would likely be distributed over the alkyl chain and the anti-bonding orbitals associated with the C-O bonds.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the ether oxygen and the π-system of the alkyne, indicating these are the primary sites for electrophilic attack. The hydrogen atoms, particularly those on the carbons alpha to the ether oxygen, would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction or hydrogen abstraction. rsc.org
These descriptors are fundamental in predicting how the molecule interacts with other reagents. frontiersin.org
Table 1: Predicted Reactivity Descriptors from DFT Calculations
| Descriptor | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 to -6.5 eV | Indicates energy of the outermost electrons; higher values suggest better electron-donating ability. |
| LUMO Energy | ~ +1.0 to +1.5 eV | Indicates energy of the lowest empty orbital; lower values suggest better electron-accepting ability. |
| HOMO-LUMO Gap | ~ 8.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | ~ 1.5 to 2.0 D | Indicates overall polarity, arising primarily from the THP-ether moiety. |
| MEP Negative Site | Ether Oxygen, Alkyne π-cloud | Most likely sites for electrophilic attack. |
| MEP Positive Site | Hydrogens on the THP ring | Potential sites for nucleophilic attack or hydrogen bonding. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. amanote.com For a molecule like this compound, with its flexible dodecynyl chain and semi-rigid THP ring, MD simulations are essential for understanding its three-dimensional structure and dynamics.
The tetrahydropyran (B127337) ring typically exists in a stable chair conformation, but other forms like twist-boat conformations are also possible and can be explored through MD. researchgate.net The long dodecynyl chain possesses significant conformational freedom due to the rotation around its numerous C-C single bonds. MD simulations can map the potential energy surface to identify the most stable conformers (e.g., extended all-trans vs. folded gauche conformations) and the energy barriers between them. nih.gov
Furthermore, MD simulations can model intermolecular interactions. In an aqueous environment, the molecule would exhibit amphiphilic behavior: the long hydrocarbon tail would be hydrophobic, while the THP-ether portion would be more hydrophilic. Simulations can reveal how water molecules structure themselves around the compound and can predict aggregation behavior, such as micelle formation, at higher concentrations. nih.gov These simulations provide a dynamic picture of how the molecule interacts with solvents, surfaces, or other molecules.
Table 2: Conformational and Interactional Parameters from MD Simulations
| Parameter | Aspect Studied | Typical Findings |
|---|---|---|
| THP Ring Conformation | Ring puckering | Predominantly chair conformation, with transient twist-boat states. |
| Alkyl Chain Dihedrals | gauche/anti conformers | A mix of gauche and anti conformations, leading to a flexible chain. |
| Radius of Gyration | Molecular compactness | Varies over time, indicating changes between extended and compact structures. |
| Radial Distribution Functions | Solvation structure | Analysis of solvent (e.g., water) ordering around the polar and nonpolar parts of the molecule. |
| Intermolecular Forces | Non-covalent interactions | van der Waals interactions dominate for the alkyl chain; dipole-dipole and hydrogen bonding for the THP-ether head. |
Quantum Chemical Studies on Reaction Mechanisms and Transition State Energetics
Quantum chemical methods, including DFT, are critical for elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. For this compound, several reaction pathways could be investigated.
One key reaction is the autoxidation of the ether, a process common to molecules like tetrahydropyran. rsc.org Computational studies on THP have shown that this proceeds via hydrogen abstraction from one of the carbons alpha to the ether oxygen. Quantum calculations can determine the activation energy for this step, which is the rate-limiting factor for peroxide formation. For THP itself, the energy barrier for this hydrogen abstraction has been calculated to be around 104.1 kJ mol⁻¹ in the gas phase. rsc.org A similar value would be expected for the title compound.
The alkyne group is another reactive center. Its reactions, such as hydration, halogenation, or cycloadditions, can be modeled. masterorganicchemistry.commasterorganicchemistry.com For instance, the mechanism of a silver(I)-catalyzed cycloaddition involving an alkyne can be mapped out, identifying intermediates and transition states to explain the reaction's feasibility and stereochemical outcome. acs.org Quantum chemistry allows for the precise calculation of the energy profile along the reaction coordinate, providing deep insight into the favorability of different mechanistic pathways.
Table 3: Predicted Energetics for Potential Reaction Pathways
| Reaction Pathway | Reactive Site | Predicted Activation Energy (kJ mol⁻¹) | Mechanistic Insight |
|---|---|---|---|
| Hydrogen Abstraction | C-H alpha to ether oxygen | 95 - 110 | Rate-determining step for autoxidation, forming a stabilized radical. |
| Electrophilic Addition | Alkyne (C≡C) | 60 - 90 | Proceeds via a cyclic intermediate (e.g., bromonium ion) or a vinyl cation. |
| Ag(I)-Catalyzed Cycloaddition | Alkyne (C≡C) | 50 - 80 | Coordination of Ag(I) activates the alkyne for nucleophilic attack. |
| Deprotonation (with strong base) | C-H adjacent to alkyne | N/A (Thermodynamic) | Formation of an acetylide anion, though less favorable for internal alkynes. |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can provide reliable predictions of NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. mdpi.com
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors of each nucleus. nih.gov These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Predicted ¹³C NMR shifts would be particularly useful for assigning the carbons of the alkyne (~80-90 ppm), the anomeric carbon of the THP ring (~98-102 ppm), and the carbons adjacent to the ether oxygen (~65-75 ppm). nih.gov
For IR spectroscopy, DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically overestimated and are corrected using a scaling factor to improve agreement with experimental data. nih.gov Key predicted vibrational modes for this compound would include the C-O-C stretching vibrations of the ether and THP ring (~1050-1150 cm⁻¹) and the weak C≡C stretching of the internal alkyne (~2200-2250 cm⁻¹).
Table 4: Predicted Spectroscopic Data
| Spectroscopy Type | Functional Group | Predicted Chemical Shift / Frequency | Notes |
|---|---|---|---|
| ¹³C NMR | Anomeric Carbon (O-C-O) | 98 - 102 ppm | Highly deshielded due to two adjacent oxygen atoms. |
| ¹³C NMR | Alkyne Carbons (C≡C) | 80 - 90 ppm | Characteristic chemical shift for internal alkynes. |
| ¹³C NMR | Carbons adjacent to Ether (CH₂-O) | 65 - 75 ppm | Deshielded by the electronegative oxygen atom. |
| ¹H NMR | Anomeric Proton (O-CH-O) | 4.5 - 4.8 ppm | Most deshielded proton on the THP ring. |
| IR Spectroscopy | C-O-C Stretch | 1050 - 1150 cm⁻¹ | Strong, characteristic band for ethers. |
| IR Spectroscopy | C≡C Stretch | 2200 - 2250 cm⁻¹ | Weak to medium intensity for a symmetrically substituted internal alkyne. |
| IR Spectroscopy | sp³ C-H Stretch | 2850 - 2960 cm⁻¹ | Strong bands from the long alkyl chain and THP ring. |
In Silico Design of Novel Reactivity and Selectivity
The insights gained from computational investigations can be leveraged for the in silico design of new molecules with tailored properties. By systematically modifying the structure of this compound in a computational model, one can predict how these changes affect its reactivity, selectivity, and physical properties. slideshare.net
For example, DFT calculations could be used to screen a virtual library of derivatives to enhance a specific type of reactivity. If the goal is to increase the nucleophilicity of the alkyne, electron-donating groups could be added to the dodecynyl chain, and the resulting change in the HOMO energy and MEP could be calculated to quantify the effect. Conversely, to increase the molecule's resistance to autoxidation, one could explore the impact of placing bulky substituents near the alpha-hydrogens of the THP ring, which might sterically hinder their abstraction. mdpi.com
MD simulations can guide the design of molecules for applications in materials science or pharmacology. By altering the length of the alkyl chain or the polarity of the headgroup, one can tune the amphiphilic properties to control self-assembly into specific nanostructures. nih.gov This predictive power allows for the rational design of novel functional ethers, optimizing their performance for a specific task before undertaking costly and time-consuming laboratory synthesis.
Future Research Directions and Emerging Trends in Thp Protected Alkynol Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary focus of modern organic chemistry is the development of synthetic methods that are both environmentally benign and efficient in their use of resources. This has led to significant research into greener approaches for the tetrahydropyranylation of alcohols. nih.gov The traditional synthesis of THP ethers often involves the use of volatile organic solvents and strong acid catalysts. unito.it Future research will likely concentrate on the following areas:
Heterogeneous Catalysis: The use of solid-supported acid catalysts, such as silica-supported ammonium (B1175870) bisulfate (NH₄HSO₄@SiO₂), offers a recyclable and more environmentally friendly alternative to homogeneous catalysts. nih.gov These catalysts can be easily separated from the reaction mixture, simplifying the workup procedure. nih.gov
Green Solvents: The replacement of conventional solvents like dichloromethane (B109758) with greener alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key aspect of sustainable synthesis. nih.gov These solvents are less toxic and have a lower environmental impact. nih.gov
Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. Research into catalytic systems that proceed with high efficiency and minimize the formation of byproducts will be crucial.
| Catalyst System | Solvent | Key Advantages |
| NH₄HSO₄@SiO₂ | Cyclopentyl methyl ether (CPME) | Recyclable catalyst, green solvent, easy workup. nih.gov |
| Zeolite H-beta | Dichloromethane | Mild conditions, short reaction times, high yields. organic-chemistry.org |
| Bismuth Triflate | Solvent-free | Low toxicity, insensitive to air and moisture. organic-chemistry.org |
Integration of Chemoenzymatic and Biocatalytic Approaches for Enantioselective Synthesis
The synthesis of chiral molecules with high enantiomeric purity is a significant challenge in organic chemistry. Chemoenzymatic and biocatalytic methods are emerging as powerful tools to achieve this goal. For THP-protected alkynols, these approaches can be employed to create specific stereoisomers, which is particularly important for applications in pharmaceuticals and natural product synthesis.
Recent advancements have demonstrated the use of enzymes, such as cyclases and alcohol dehydrogenases, in the stereoselective synthesis of chiral saturated oxygen heterocycles like tetrahydropyrans. acs.org This biocatalytic method allows for the construction of THP rings with control over multiple stereocenters. acs.org Future research will likely focus on expanding the library of available enzymes and integrating them into multi-enzyme cascade reactions to produce complex chiral molecules in a single pot. acs.orgnih.gov
Exploration of Continuous Flow Chemistry and Microreactor Technologies
Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. rsc.orgresearchgate.net These technologies are particularly well-suited for reactions involving highly reactive intermediates or exothermic processes. researchgate.net
For the synthesis and transformation of THP-protected alkynols, continuous flow systems can enable:
Precise control over reaction parameters: Temperature, pressure, and reaction time can be meticulously controlled, leading to higher yields and selectivities. chimia.ch
Safe handling of hazardous reagents: The small reaction volumes in microreactors minimize the risks associated with handling unstable or toxic substances. rsc.org
The application of flow chemistry has already been demonstrated for various alkyne transformations, including partial hydrogenation and annulation reactions. researchgate.netrsc.org Future work will likely involve the development of integrated flow platforms for the multi-step synthesis of complex molecules derived from THP-protected alkynols. rsc.orgrsc.org
Discovery of Novel Catalytic Systems for Challenging Transformations of Alkynes and THP Ethers
The development of new catalysts is at the heart of advancing organic synthesis. For THP-protected alkynols, research is ongoing to discover novel catalytic systems that can mediate challenging transformations of both the alkyne and the THP ether functionalities.
Alkyne Transformations: Transition metal catalysis plays a crucial role in activating and functionalizing alkynes. rsc.org Recent breakthroughs include the use of copper carbene intermediates and palladium-catalyzed annulation reactions to construct complex molecular architectures. rsc.orgmdpi.com Future efforts will aim to develop more efficient, selective, and sustainable catalysts for a wider range of alkyne transformations. mdpi.comresearchgate.net
THP Ether Chemistry: While THP ethers are generally stable, the development of milder and more selective methods for their cleavage is an active area of research. Novel catalytic systems could enable the deprotection of THP ethers in the presence of other sensitive functional groups.
| Catalyst Type | Transformation | Key Features |
| Copper-based catalysts | Alkyne functionalization | Affordable, efficient, wide functional group tolerance. mdpi.com |
| Palladium-based catalysts | Alkyne annulations | Enables formation of carbocycles and heterocycles. rsc.org |
| H-USY Zeolites | Carbonyl-alkyne metathesis | Robust, easily separable, reusable solid catalyst. acs.org |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties of organic molecules are increasingly being harnessed in the field of materials science to create novel functional materials. harvard.edu The interplay between the design and synthesis of organic compounds and their application in materials is a rapidly growing area of interdisciplinary research. frontiersin.orgmit.edu
THP-protected alkynols, with their combination of a reactive alkyne moiety and a stable protected alcohol, can serve as versatile building blocks for the synthesis of advanced materials. Potential applications include:
Organic semiconductors: The π-conjugated systems that can be derived from alkynes are central to the development of organic electronic devices. kyushu-u.ac.jp
Polymers and dendrimers: The alkyne group can be readily polymerized or used in click chemistry reactions to construct complex macromolecular structures.
Self-assembling monolayers: The hydroxyl group, once deprotected, can be used to anchor the molecules to surfaces, while the alkyne can be further functionalized.
Future research in this area will involve the rational design and synthesis of novel THP-protected alkynols with specific electronic, optical, or self-assembly properties for targeted applications in materials science. harvard.edukyushu-u.ac.jp
Advanced Automation and Machine Learning in Reaction Discovery and Optimization
The integration of automation and machine learning into organic synthesis is revolutionizing the way chemical reactions are discovered and optimized. researchgate.net Automated synthesis platforms can perform a large number of experiments in a high-throughput manner, generating vast amounts of data that can be analyzed by machine learning algorithms. wikipedia.orgsigmaaldrich.commerckmillipore.com
For the chemistry of THP-protected alkynols, these technologies can be applied to:
Reaction Condition Optimization: Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation. nih.govbeilstein-journals.orgresearchgate.net
Discovery of New Reactions: By analyzing large datasets of chemical reactions, machine learning algorithms can identify novel reaction pathways and predict the outcomes of previously untested transformations. nih.govnih.gov
Accelerated Synthesis: Automated platforms can significantly speed up the synthesis of libraries of compounds for screening in drug discovery or materials science. nih.govduke.edu
The continued development of more sophisticated algorithms and robotic systems will undoubtedly accelerate progress in the field of THP-protected alkynol chemistry, enabling the rapid discovery and development of new synthetic methods and applications. nih.govbeilstein-journals.org
Q & A
Basic Research Questions
Q. What are the standard multi-step organic synthesis protocols for 2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran?
- Methodology : Synthesis typically involves alkynylation and etherification steps. For example, propargyl bromides or allenylmagnesium reagents (e.g., Allenylmagnesiumbromid) are used to introduce the alkyne moiety, followed by tetrahydropyranyl (THP) protection of hydroxyl groups. Reaction conditions often require anhydrous solvents (e.g., THF or Et₂O) and catalysts like pyridinium p-toluenesulfonate (PPTS) .
- Key Steps :
- Alkynylation: Coupling of a dodecynyl chain to a THP intermediate.
- Protection/Deprotection: Use of 3,4-dihydro-2H-pyran for hydroxyl protection, followed by acidic deprotection .
Q. How should researchers handle safety risks associated with this compound during synthesis?
- Safety Protocols :
- Eye Protection : Wear goggles due to GHS Category 1 eye irritation hazards .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., propargyl bromides) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and avoid water to prevent exothermic reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- Primary Methods :
- NMR : ¹H/¹³C NMR to confirm alkyne (δ ~2.2 ppm for terminal protons) and THP ring stereochemistry.
- HPLC-MS : Purity assessment and molecular ion detection .
- Advanced Techniques : X-ray crystallography for resolving conformational isomers .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of alkyne chains to the THP scaffold?
- Strategies :
- Catalyst Screening : Test Pd/Cu or Au-based catalysts for alkyne-THP ether formation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and steric hindrance .
- Data Analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .
Q. What structural modifications enhance the biological activity of this compound derivatives?
- Approaches :
- Chain Length Variation : Compare dodecynyl (C12) vs. shorter (C8) or longer (C16) alkyne chains for lipid membrane interaction .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CN) to modulate reactivity in click chemistry applications .
- Biological Testing : Use in vitro assays (e.g., cytotoxicity or enzyme inhibition) to correlate structure-activity relationships .
Q. How do researchers resolve contradictions in reported bioactivity data for THP-alkyne derivatives?
- Case Study : If Study A reports anti-inflammatory activity (IC50 = 10 µM) but Study B shows no effect:
- Variable Control : Check solvent used (DMSO vs. ethanol) and cell line specificity .
- Purity Verification : Re-analyze compound batches via HPLC to rule out degradation .
- Statistical Validation : Perform dose-response curves with triplicate replicates .
Methodological Challenges
Q. What strategies mitigate stereochemical instability during THP ring formation?
- Solutions :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived) to control THP ring configuration .
- Low-Temperature Conditions : Conduct reactions at -78°C to minimize racemization .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Software :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
